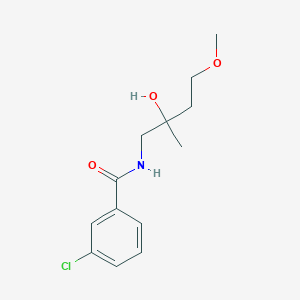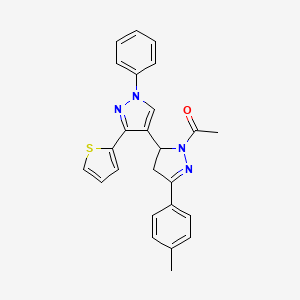
3-((4-Chlorophenyl)sulfonyl)-6-methyl-4-(4-phenylpiperazin-1-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-Chlorophenyl)sulfonyl)-6-methyl-4-(4-phenylpiperazin-1-yl)quinoline is a useful research compound. Its molecular formula is C26H24ClN3O2S and its molecular weight is 478.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization :
- A study by Murugesan et al. (2021) focused on the synthesis of a similar compound, 1,5-Bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione, characterizing it using various spectroscopic techniques and DFT calculations. They also performed molecular docking studies to elucidate its biological activity, particularly its binding with human serum albumin (HSA) (Murugesan et al., 2021).
Catalysis in Chemical Synthesis :
- Another study by Murugesan et al. (2016) described the use of a nanocrystalline titania-based sulfonic acid material as a catalyst for synthesizing quinoline derivatives, demonstrating its effectiveness and efficiency in organic synthesis (Murugesan et al., 2016).
Molecular Docking and Pharmacology :
- In a study by Murugesan et al. (2017), a titanium nanomaterial based sulfonic acid catalyst was used to synthesize quinolinyl-chalcone derivatives. This study also involved molecular docking with bovine serum albumin (BSA), indicating potential pharmaceutical applications (Murugesan et al., 2017).
Antimicrobial and Antimalarial Agents :
- Research by Parthasaradhi et al. (2015) involved synthesizing novel quinoline derivatives with antimicrobial and antimalarial properties, highlighting the potential medicinal applications of such compounds (Parthasaradhi et al., 2015).
Antioxidant and Anticancer Properties :
- A study by Sarangi et al. (2020) synthesized diazenylsulfonamides with quinoline-thiazole hybrids and evaluated them as apoptosis inducers and radical scavengers. These compounds showed significant anticancer activities in vitro, alongside their antioxidant properties (Sarangi et al., 2020).
Fluorescent Properties for Probes :
- Bodke et al. (2013) synthesized quinoline derivatives with fluorescent properties. These compounds were investigated as potential fluorescent probes in various organic solvents (Bodke et al., 2013).
Chemical Stability and Cytotoxicity :
- Korcz et al. (2018) prepared quinoline-3-carbaldehyde hydrazones and evaluated their chemical stability and in vitro cytotoxic properties, offering insights into their potential as anticancer agents (Korcz et al., 2018).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-methyl-4-(4-phenylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O2S/c1-19-7-12-24-23(17-19)26(30-15-13-29(14-16-30)21-5-3-2-4-6-21)25(18-28-24)33(31,32)22-10-8-20(27)9-11-22/h2-12,17-18H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUPUFWOKZDQNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzoic acid](/img/structure/B2480397.png)


![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2480402.png)
![(Z)-methyl 2-(2-((2-((2-(indolin-1-yl)-2-oxoethyl)thio)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2480404.png)
![2,4-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2480406.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclopropanecarboxamide](/img/structure/B2480407.png)

![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-(oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2480410.png)


![N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2480415.png)
